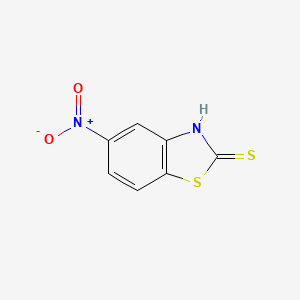

5-Nitrobenzothiazole-2-thiol

Description

Significance of Benzothiazole (B30560) Derivatives in Contemporary Chemical Research

Benzothiazole and its derivatives are heterocyclic compounds that are integral to a variety of natural products and pharmaceutical agents. researchgate.net Characterized by a benzene (B151609) ring fused to a thiazole (B1198619) ring, this structural motif imparts a wide range of pharmacological properties. researchgate.netjchemrev.com The versatility of the benzothiazole scaffold allows for extensive structural modifications, leading to a high degree of diversity that has proven invaluable in the quest for new therapeutic agents. researchgate.netjchemrev.com

In medicinal chemistry, benzothiazole derivatives are a focal point of research due to their broad spectrum of biological activities. wisdomlib.orgijsrst.com These activities include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties, among others. jchemrev.comhep.com.cnjddtonline.info The ongoing exploration of benzothiazole-based compounds continues to be a promising area for the discovery of novel drugs with improved efficacy and reduced toxicity. jchemrev.comhep.com.cn

Historical Trajectory and Evolution of Research on Benzothiazole-2-thiol Systems

The history of benzothiazoles dates back to 1887 with the synthesis of 2-substituted benzothiazoles by A.W. Hoffmann. mdpi.comnih.gov The initial research was driven by the compound's diverse activities and straightforward cyclization mechanism. mdpi.com The core structure, a fusion of a five-membered thiazole ring containing sulfur and nitrogen with a benzene ring, gives benzothiazoles their unique properties. mdpi.com

Research into 2-mercaptobenzothiazole (B37678) (MBT), a key benzothiazole-2-thiol, saw significant advances in the 1920s. atamanchemicals.com It was discovered that phenyldithiocarbamates pyrolyze to form benzothiazole derivatives. atamanchemicals.com While much of the early focus was on 2-aminobenzothiazoles and 2-arylbenzothiazoles, research on derivatives utilizing the benzothiazole-2-thiol functional group has been comparatively less extensive but has gained momentum. nih.gov

Scope and Research Imperatives for 5-Nitrobenzothiazole-2-thiol

This compound is a specific derivative featuring a nitro group (-NO₂) at the 5-position and a thiol (-SH) group at the 2-position of the benzothiazole core. This particular substitution pattern confers unique electronic and steric properties, making it a compound of interest for further investigation. The electron-withdrawing nature of the nitro group and the nucleophilic and redox-active thiol group are key features that drive its chemical reactivity and potential applications.

The primary research imperatives for this compound revolve around exploring its synthesis, chemical reactivity, and potential applications. Understanding the interplay between the nitro and thiol groups is crucial for designing new molecules with specific biological or material properties.

Key Research Directions and Challenges in the Chemistry of this compound

Current research on this compound is directed towards several key areas. A major focus is its use as a building block in organic synthesis to create more complex molecules. The nitro group can be reduced to an amino group, providing a route to various other derivatives, while the thiol group can participate in nucleophilic substitution and oxidation reactions.

A significant challenge lies in controlling the selective reactivity of the two functional groups. For instance, achieving selective reduction of the nitro group without affecting the thiol group requires carefully chosen reaction conditions. Another challenge is to fully elucidate the mechanisms of action of its derivatives in biological systems, which is essential for the rational design of new therapeutic agents. Further research is needed to explore its potential in materials science, leveraging its unique electronic properties.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 5-nitro-1,3-benzothiazole-2(3H)-thione |

| CAS Number | 58759-63-0 |

| Molecular Formula | C₇H₄N₂O₂S₂ |

| Molecular Weight | 212.3 g/mol |

| Melting Point | 223-225 °C sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 380.6 °C at 760 mmHg sigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid |

| InChI Key | NFZDOFMXGCPMCX-UHFFFAOYSA-N |

Synthetic Routes and Reaction Mechanisms

The synthesis of this compound can be approached through various methods. One common strategy involves the nitration of benzothiazole-2-thiol. Another key synthetic pathway is the reaction of 2-aminobenzenethiol with a suitable reagent to introduce the nitro group and form the thiazole ring.

A typical synthesis involves the condensation of 2-aminobenzenethiol with nitro-substituted aromatic compounds. For example, the reaction of 2-aminobenzenethiol with 5-nitro-2-chlorobenzothiazole under basic conditions, often in a solvent like ethanol (B145695) or dimethylformamide at elevated temperatures, can yield the desired product.

Key Chemical Reactions

The chemical reactivity of this compound is largely dictated by its two functional groups: the nitro group and the thiol group.

Reactions of the Thiol Group:

Oxidation: The thiol group is susceptible to oxidation. With mild oxidizing agents like hydrogen peroxide at a pH of 8.0, it can form a disulfide. Stronger oxidizing agents such as potassium permanganate (B83412) or nitric acid can oxidize the thiol to a sulfonic acid (RSO₃H).

Nucleophilic Substitution: The thiol group can act as a nucleophile, participating in Sₙ2 reactions. For instance, it can react with chloroacetylated compounds in the presence of a base like potassium carbonate in acetone (B3395972). tandfonline.com

Reactions of the Nitro Group:

Reduction: The nitro group can be reduced to an amino group (-NH₂). This is commonly achieved through catalytic hydrogenation using a palladium-on-carbon catalyst (H₂/Pd-C) in a solvent like ethanol at room temperature. This transformation is significant as the resulting 5-aminobenzothiazole-2-thiol is a valuable precursor for other derivatives.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-nitro-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S2/c10-9(11)4-1-2-6-5(3-4)8-7(12)13-6/h1-3H,(H,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZDOFMXGCPMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407351 | |

| Record name | 5-nitrobenzothiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58759-63-0 | |

| Record name | 5-nitrobenzothiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 Nitrobenzothiazole 2 Thiol

Advanced Strategies for the Synthesis of the Core 5-Nitrobenzothiazole-2-thiol Scaffold

Recent advancements in synthetic organic chemistry have focused on improving the efficiency, safety, and environmental footprint of manufacturing processes for compounds like this compound.

One-pot syntheses and strategies that maximize atom economy are central to modern chemical production. nih.gov Atom economy is a principle that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.orgresearchgate.net Reactions with high atom economy, such as additions and rearrangements, are inherently more efficient and generate less waste. rsc.org

| Approach | Description | Advantages | Reference Example |

|---|---|---|---|

| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel without isolating intermediates. | Reduced solvent waste, shorter synthesis time, higher overall yield. | Tandem condensation and coupling of o-aminothiophenols. nih.gov |

| Atom Economy | Maximizes the incorporation of atoms from reactants into the final product. | Minimizes waste, improves resource efficiency. | Addition and rearrangement reactions are 100% atom economical by definition. rsc.org |

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.itresearchgate.net The application of these principles to the synthesis of benzothiazole-2-thiols has led to the development of more environmentally benign methods. mdpi.com

Key green strategies include:

Use of Green Solvents: Water is an ideal green solvent due to its non-toxic and non-flammable nature. An efficient, one-step synthesis of various benzothiazole-2-thiols has been developed using water as the reaction medium. rsc.orgorgchemres.org

Alternative Energy Sources: Microwave irradiation has been used to accelerate condensation reactions for benzothiazole (B30560) synthesis, often leading to shorter reaction times and higher yields compared to conventional heating. mdpi.com

Use of Recyclable Catalysts: Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are preferred. Sulfated tungstate (B81510) has been reported as an efficient and recyclable green catalyst for synthesizing 2-substituted benzothiazoles. mdpi.com

| Green Chemistry Principle | Application in Benzothiazole-2-thiol Synthesis | Example |

|---|---|---|

| Safer Solvents | Replacing volatile organic compounds (VOCs) with water or ionic liquids. | Synthesis of benzothiazole-2-thiols in water using tetramethylthiuram disulfide (TMTD). rsc.org |

| Energy Efficiency | Employing microwave irradiation to reduce reaction times and energy consumption. | Microwave-accelerated condensation of 2-aminothiophenol (B119425) and aldehydes. mdpi.com |

| Catalysis | Using small amounts of recyclable catalysts instead of stoichiometric reagents. | Copper sulfate-catalyzed synthesis in aqueous media. orgchemres.org |

The formation of the benzothiazole ring is the cornerstone of synthesizing this compound. Cyclization reactions typically involve an appropriately substituted benzene (B151609) ring that already contains a sulfur and a nitrogen-containing group, which then react to form the fused thiazole (B1198619) ring.

A common strategy is the oxidative cyclization of N-arylthioureas. For the target compound, this would involve the cyclization of N-(4-nitrophenyl)thiourea. This transformation can be achieved using various oxidizing agents. Historically, liquid bromine in chloroform (B151607) was used for this type of cyclization. indexcopernicus.com More modern and milder reagents include 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), which can effect the cyclization at room temperature in high yields. organic-chemistry.org

| Precursor | Cyclization Reagent/Catalyst | Reaction Type | Reference |

|---|---|---|---|

| N-(4-nitrophenyl)thiourea | Bromine (Br₂) | Oxidative Cyclization | indexcopernicus.com |

| Thioformanilides | DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) | Oxidative Cyclization | organic-chemistry.org |

| o-Bromophenylthioureas | Palladium (Pd) catalyst | Intramolecular N-arylation | indexcopernicus.com |

Condensation reactions provide a direct and widely used route to the benzothiazole-2-thiol scaffold. mdpi.com This approach typically involves the reaction of a 2-aminothiophenol derivative with a reagent that provides the C2 carbon atom of the thiazole ring. For the synthesis of this compound, the key starting material is 2-amino-4-nitrothiophenol.

This precursor is condensed with a one-carbon synthon. Carbon disulfide (CS₂) is a classic and effective reagent for this transformation, reacting with the amino and thiol groups to form the 2-thiol derivative. Other reagents, such as tetramethylthiuram disulfide (TMTD), have been used in environmentally friendly, water-based systems to achieve the same cyclization. rsc.org

| Precursor | Reagent (C1 Source) | Conditions | Reference |

|---|---|---|---|

| 2-Amino-4-nitrothiophenol | Carbon Disulfide (CS₂) | Basic conditions, reflux | General Method |

| 2-Aminothiophenols | Tetramethylthiuram disulfide (TMTD) | Water, heat | rsc.org |

| 2-Aminothiophenols | Potassium isopropyl xanthate | Aqueous media, CuSO₄ catalyst | orgchemres.org |

Metal-Catalyzed Synthetic Routes to this compound Derivatives

Metal catalysis plays a significant role in modern organic synthesis, offering efficient and selective pathways to complex molecules. nih.gov Both copper and palladium catalysts have been employed in the synthesis of benzothiazoles and their derivatives.

Copper catalysts, such as CuBr, have been found to be effective in tandem reactions for synthesizing aryl derivatives of 2-mercaptobenzothiazole (B37678). nih.gov This process can involve the in-situ formation of the 2-mercaptobenzothiazole followed by an intermolecular coupling with an aryl halide. nih.gov Palladium-catalyzed reactions are also prominent, particularly for intramolecular C-N bond formation. For example, the cyclization of o-bromophenylthioureas to form 2-aminobenzothiazoles can be efficiently catalyzed by a palladium complex. indexcopernicus.com While these methods often yield 2-amino or 2-aryl derivatives, they represent powerful strategies for constructing the core benzothiazole ring that can be adapted for the synthesis of 2-thiol analogues.

| Metal Catalyst | Reaction Type | Description | Reference |

|---|---|---|---|

| Copper (e.g., CuBr, CuO) | Condensation/Coupling | Catalyzes the condensation of haloanilines with dithiocarbamates or the coupling of in-situ formed thiols with aryl halides. | nih.gov |

| Palladium (e.g., Pd₂(dba)₃) | Intramolecular Cyclization | Catalyzes the intramolecular N-arylation of o-bromophenylthioureas to form the benzothiazole ring. | indexcopernicus.com |

Functionalization and Derivatization Strategies for this compound

The this compound molecule possesses several reactive sites for further chemical modification, with the thiol group at the C2 position being the most prominent. This SH group is nucleophilic and can readily undergo various functionalization reactions, particularly S-alkylation and S-arylation, to produce a wide range of thioether derivatives. nih.gov

A key derivatization strategy is the nucleophilic substitution reaction where the thiol (or its conjugate base, the thiolate) attacks an electrophile. For instance, 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole derivatives have been synthesized by reacting benzothiazole-2-thiol with 2-bromo-5-nitrothiazole (B146120) in the presence of a base like sodium methoxide (B1231860). nih.gov This reaction proceeds via an S-arylation mechanism. Another reported method for S-arylation involves the base-free and catalyst-free reaction of 2-mercaptobenzothiazole with diaryliodonium triflates. nih.gov These strategies allow for the introduction of various aryl or heteroaryl groups onto the sulfur atom, enabling the synthesis of diverse libraries of compounds for further study.

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| S-Arylation | 2-Bromo-5-nitrothiazole | 2-(Heteroarylthio)benzothiazole | nih.gov |

| S-Arylation | Diaryliodonium triflates | 2-(Arylthio)benzothiazole | nih.gov |

Introduction of Substituents on the Benzothiazole Ring

Introducing substituents onto the benzothiazole ring is a key strategy for modulating the physicochemical and biological properties of the resulting compounds. This can be achieved either by starting with appropriately substituted precursors to construct the ring system or by functionalizing the pre-formed benzothiazole core.

One primary method involves the cyclization of substituted anilines. For instance, the synthesis of a related compound, 4-chloro-6-nitro-2-amino-1,3-benzothiazole, is accomplished through the bromination of 2-chloro-4-nitro aniline (B41778) in the presence of ammonium (B1175870) thiocyanate. uobaghdad.edu.iq This approach demonstrates how the choice of a substituted aniline precursor directly determines the substitution pattern on the final benzothiazole ring.

Another strategy involves the modification of existing functional groups on the ring. The nitro group itself can be a precursor to other functionalities. For example, a common pathway in the synthesis of diverse benzothiazole derivatives involves the reduction of a nitro group to an amino group. nih.govmdpi.com This newly formed amino group can then be further functionalized, allowing for the introduction of a wide array of substituents. nih.govmdpi.com This multi-step process, often requiring initial protection of other reactive groups like the 2-amino function, provides a versatile route to N-functionalized derivatives. nih.gov

Table 1: Synthesis of a Substituted Benzothiazole Ring

| Starting Material | Reagents/Conditions | Product | Reference |

|---|

Modifications at the Thiol Group (-SH)

The thiol group at the 2-position of the benzothiazole ring is a highly reactive nucleophile, making it the primary site for a variety of chemical modifications. S-alkylation and S-arylation are the most common transformations, leading to the formation of stable thioether derivatives. nih.govnih.gov

A general and widely used method involves the nucleophilic substitution reaction between the thiol (or its corresponding thiolate salt) and an electrophile, such as an alkyl or aryl halide. For example, 2-thioether-benzothiazoles can be synthesized by reacting the corresponding benzothiazole-2-thiol with 2-bromo-5-nitrothiazole in the presence of a base like sodium methoxide in methanol. nih.govnih.gov This reaction proceeds at room temperature and yields the desired S-substituted product. nih.gov

Similarly, alkylation can be achieved using reagents like ethyl chloroacetate (B1199739) or chloroacetyl chloride. mdpi.comresearchgate.net The reaction of 6-ethoxy-2-mercaptobenzothiazole (B156553) with ethyl chloroacetate is a key step in the synthesis of more complex heterocyclic systems. mdpi.com Another approach involves the S-arylation of 2-mercaptobenzothiazole using diaryliodonium triflates in DMF at elevated temperatures, a method that is free of transition metal catalysts. nih.gov

Table 2: Representative Reactions at the Thiol Group

| Benzothiazole Reactant | Electrophile | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Benzothiazol-2-thiol | 2-bromo-5-nitro thiazole | Sodium methoxide, Methanol, Room Temp. | 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole | nih.gov |

| 6-ethoxy-2-mercaptobenzothiazole | Ethyl chloroacetate | - | S-alkylated derivative | mdpi.com |

| 2-mercaptobenzothiazole | Diaryliodonium triflates | DMF, 130 °C | 2-(arylthio)benzothiazole | nih.gov |

| 2-mercaptobenzothiazole | Chloro acetyl chloride | NaOH, Chloroform, Reflux | 1-chloro acetyl-2-mercaptobenzothiazole | researchgate.net |

Preparation of Hybrid Structures Incorporating this compound

Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug design. The this compound scaffold serves as an excellent building block for creating such hybrid structures.

A common synthetic route to these hybrids involves a multi-step process. First, a key intermediate is prepared by functionalizing a starting benzothiazole derivative. For example, a related compound, 6-nitrobenzo[d]thiazol-2-amine, can be acetylated with chloroacetyl chloride to furnish a reactive chloride derivative. nih.gov This intermediate then acts as an electrophile in subsequent nucleophilic substitution reactions with various other heterocyclic moieties. nih.gov

Following this strategy, hybrid molecules have been successfully synthesized by reacting the N-(6-nitrobenzo[d]thiazol-2-yl)acetamide intermediate with:

Thiazolidine-2,4-diones : Potassium salts of 5-arylidene-thiazolidine-2,4-diones are refluxed with the chloride intermediate in DMF to yield the target benzothiazole/thiazolidine-2,4-dione hybrids. nih.gov

1,3,4-Thiadiazoles : Thiol derivatives are first stirred with potassium carbonate in acetone (B3395972), followed by the addition of the chloride intermediate and refluxing to produce the desired hybrids. nih.gov

Cyanothiouracils : Similarly, various 2-thiouracil (B1096) derivatives react with the chloride intermediate in the presence of potassium carbonate in acetone to afford the final hybrid compounds. nih.gov

This modular approach allows for the systematic combination of the benzothiazole core with a diverse range of other bioactive scaffolds.

Table 3: Synthesis of Hybrid Molecules from a Benzothiazole Precursor

| Benzothiazole Intermediate | Hybridization Partner | Reagents/Conditions | Hybrid Product | Reference |

|---|---|---|---|---|

| 2-chloro-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | Potassium salt of 5-arylidene-thiazolidine-2,4-dione | DMF, Reflux | Benzothiazole/thiazolidine-2,4-dione hybrid | nih.gov |

| 2-chloro-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | 1,3,4-thiadiazole thiol derivative | K₂CO₃, Acetone, Reflux | Benzothiazole/1,3,4-thiadiazole hybrid | nih.gov |

| 2-chloro-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | 6-phenyl-2-thiouracil-5-carbonitrile derivative | K₂CO₃, Acetone, Reflux | Benzothiazole/cyanothiouracil hybrid | nih.gov |

Mechanistic Investigations in the Chemistry of 5 Nitrobenzothiazole 2 Thiol

Reaction Mechanism Elucidation in 5-Nitrobenzothiazole-2-thiol Synthesis

The synthesis of benzothiazole (B30560) derivatives can be achieved through various routes, often involving the construction of the thiazole (B1198619) ring onto a benzene (B151609) precursor. organic-chemistry.org For nitro-substituted benzothiazoles, a common strategy involves using a correspondingly substituted aniline (B41778) derivative. While specific mechanistic studies for this compound are not extensively detailed in publicly available literature, the mechanism can be inferred from established synthesis procedures for closely related analogs, such as 2-amino-5-nitrobenzothiazole.

One synthetic route involves the reaction of 2-chloro-5-nitroaniline (B146338) with a sulfur source. google.com A plausible mechanistic pathway for such a transformation proceeds in two main stages:

Formation of a Thiophenol Intermediate : The process likely begins with a nucleophilic aromatic substitution reaction. A sulfur nucleophile, such as one derived from sodium sulfide, displaces the chloride ion from 2-chloro-5-nitroaniline to form a 2-amino-4-nitrothiophenol intermediate. The nitro group, being strongly electron-withdrawing, activates the chlorine atom towards nucleophilic attack.

Cyclization to Form the Benzothiazole Ring : The thiophenol intermediate then reacts with a source for the C2 carbon of the thiazole ring. For instance, reaction with thiourea (B124793) followed by heating would lead to the formation of 2-amino-5-nitrobenzothiazole. google.com In the synthesis of the target compound, this compound, a reagent like carbon disulfide or a dithiocarbonate could be used. The amino group of the intermediate would attack the carbon of the C=S group, followed by an intramolecular condensation (loss of a small molecule, like water or H₂S) to close the five-membered thiazole ring.

The final product, this compound, exists in a tautomeric equilibrium with its thione form, 5-nitro-1,3-benzothiazole-2(3H)-thione. sigmaaldrich.com The position of this equilibrium can be influenced by factors such as the solvent and the solid-state crystal packing.

Coordination Chemistry of this compound as a Ligand

While detailed studies on the coordination chemistry of this compound are limited, its behavior as a ligand can be thoroughly understood by examining its structural features and the extensive research on its close analog, 2-mercaptobenzothiazole (B37678) (2-MBT). Thiazoles are heterocyclic compounds containing both a soft base (sulfur) and a hard base (nitrogen), allowing them to coordinate with a variety of soft and hard metals. nih.gov

This compound typically acts as a bidentate ligand, coordinating to a metal center through two donor atoms after the deprotonation of the thiol group. The primary binding sites are the exocyclic sulfur atom and the heterocyclic nitrogen atom (N3). This dual coordination forms a stable five-membered chelate ring, which enhances the stability of the resulting metal complex.

The molecule exists in a thiol-thione tautomerism. In its deprotonated (thiolate) form, it functions as a monoanionic ligand. The coordination can be described as follows:

Thiolate Sulfur (S) : This is a soft donor atom, forming a strong covalent bond with soft or borderline metal ions (e.g., Cu(I), Ag(I), Cd(II), Hg(II)).

Ring Nitrogen (N) : This is a borderline donor atom, which completes the chelate ring by coordinating to the metal center.

The presence of the electron-withdrawing nitro (-NO₂) group at the 5-position on the benzene ring is expected to decrease the electron density on the benzothiazole ring system. This electronic effect would reduce the basicity of the nitrogen and sulfur donor atoms, potentially influencing the stability and electronic properties of the metal complexes compared to those formed with unsubstituted 2-mercaptobenzothiazole.

Metal complexes of benzothiazole-2-thiol derivatives are generally prepared by reacting the ligand with a suitable metal salt in an alcoholic or other appropriate solvent. thescipub.com The addition of a base may be required to facilitate the deprotonation of the thiol group, allowing it to act as an anionic ligand.

According to Ligand Field Theory (LFT), the interaction between the ligand's donor atoms and the d-orbitals of the transition metal ion removes the degeneracy of these orbitals. wikipedia.orgfiveable.me The N and S donor atoms of the this compound ligand create an electrostatic field around the central metal ion, causing the d-orbitals to split into different energy levels. libretexts.org

In a simplified octahedral complex, the d-orbitals split into a lower-energy set (t₂g) and a higher-energy set (e₉). libretexts.org The energy difference between these sets is known as the ligand field splitting parameter (Δₒ). The magnitude of this splitting depends on:

The identity of the metal ion.

The nature of the ligands (N and S donors in this case).

The geometry of the complex.

This splitting of the d-orbitals directly influences the electronic and magnetic properties of the complex. Electronic transitions between the split d-orbitals (d-d transitions) are responsible for the characteristic colors of many transition metal complexes. fiveable.me The magnitude of Δₒ also determines whether electrons will pair up in the lower energy orbitals (low-spin complex) or occupy the higher energy orbitals before pairing (high-spin complex), which in turn dictates the magnetic properties of the complex. youtube.com

Mechanistic Insights into Corrosion Inhibition by this compound and its Analogs

Benzothiazole derivatives, particularly 2-mercaptobenzothiazole (2-MBT), are well-documented as effective corrosion inhibitors for various metals and alloys, including steel and aluminum, in acidic environments. chesci.comnargesgoudarzi.comnih.govnih.govuum.edu.my The inhibition mechanism is primarily based on the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. chesci.comrsc.org

The formation of a protective film by this compound or its analogs on a metal surface is a spontaneous process driven by adsorption. This adsorption can occur through two main mechanisms: physisorption and chemisorption. nih.govustb.edu.cn

Physisorption (Physical Adsorption) : This involves weaker, electrostatic interactions between the inhibitor molecules and the charged metal surface (e.g., van der Waals forces, dipole-dipole interactions).

Chemisorption (Chemical Adsorption) : This involves the formation of stronger, coordinate-type bonds between the inhibitor and the metal. This is facilitated by the presence of heteroatoms (like nitrogen and sulfur) with lone pairs of electrons and π-electrons in the aromatic ring. These electrons can be donated to the vacant d-orbitals of the metal atoms, creating a coordinate bond.

The specific mechanism can be inferred from the thermodynamic parameters of the adsorption process, particularly the standard Gibbs free energy of adsorption (ΔG°ads). Generally, ΔG°ads values around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. ekb.eg Values between these ranges often indicate a mixed-mode adsorption involving both physical and chemical interactions. ustb.edu.cnresearchgate.net

Studies on 2-MBT and related benzothiazoles show that their adsorption typically follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. ustb.edu.cnresearchgate.netresearchgate.net The inhibitor molecules effectively block the active sites for corrosion, retarding both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. nargesgoudarzi.comresearchgate.net

Table 1: Thermodynamic Data for the Adsorption of Benzothiazole Analogs as Corrosion Inhibitors This table presents data for analogs of this compound to illustrate the principles of adsorption mechanisms.

| Inhibitor | Metal/Alloy | Medium | ΔG°ads (kJ/mol) | Inferred Adsorption Mechanism | Reference |

|---|---|---|---|---|---|

| 2-Mercaptobenzothiazole (MBT) | API X60 Steel | H₂S environment | -20 to -40 | Mixed (Physisorption & Chemisorption) | ustb.edu.cn |

| 2,2'-Dithiobis(benzothiazole) (DDBT) | Zinc | 0.5 M HCl | -37.31 to -38.72 | Mixed (Chemisorption dominant) | ekb.eg |

| Benzothiazole derivatives | Mild Steel | 1 M H₂SO₄ | < -40 | Physisorption | chesci.com |

| Benzotriazole (BTAH) | Mild Steel | Artificial Seawater | -22.69 | Mixed (Physisorption dominant) | cam.ac.uk |

Electrochemical Behavior and Protective Film Formation

The electrochemical behavior of this compound is primarily characterized by its ability to form a protective film on metal surfaces, a property extensively studied in the context of corrosion inhibition. This behavior is largely attributed to the presence of the thiol (-SH) group and the benzothiazole ring system, which contains nitrogen and sulfur heteroatoms. These features facilitate the adsorption of the molecule onto the metal surface, leading to the formation of a barrier that impedes corrosive processes.

The formation of the protective film is a complex process that can involve both physisorption and chemisorption. Physisorption occurs through electrostatic interactions between the charged metal surface and the inhibitor molecule. Chemisorption, a stronger form of adsorption, involves the formation of coordinate bonds between the heteroatoms (N and S) in the benzothiazole ring and the vacant d-orbitals of the metal atoms. The thiol group plays a crucial role in this process, as it can deprotonate to form a thiolate anion, which then strongly coordinates with the metal ions.

Studies on analogous benzothiazole derivatives, such as 2-mercaptobenzothiazole, have shown that these molecules act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. academicjournals.orgrsc.org The adsorption of these inhibitors on the metal surface blocks the active sites for these reactions. The presence of the nitro group in this compound is expected to influence its electronic properties and, consequently, its adsorption characteristics and inhibition efficiency. The electron-withdrawing nature of the nitro group can enhance the interaction of the molecule with the metal surface.

The protective film formed by this compound and its derivatives is often a complex layer. For instance, in the case of 2-mercaptobenzothiazole on copper, a composite film is formed, consisting of an inner layer of a Cu(I)-inhibitor complex and an outer layer containing copper oxides. rsc.orgrsc.org The thickness and compactness of this film are dependent on the concentration of the inhibitor and the environmental conditions.

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are instrumental in elucidating the protective film's properties. Potentiodynamic polarization studies provide information on the inhibition efficiency and the type of inhibition (anodic, cathodic, or mixed). EIS helps in understanding the resistance of the protective film and the capacitance of the metal-solution interface.

Table 1: Representative Potentiodynamic Polarization Data for a Benzothiazole Derivative Inhibitor

| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | -450 | 150 | - |

| 0.1 | -475 | 50 | 66.7 |

| 0.5 | -480 | 25 | 83.3 |

| 1.0 | -490 | 15 | 90.0 |

Note: This data is representative of benzothiazole derivatives and illustrates the general trend of increasing inhibition efficiency with concentration.

Table 2: Representative Electrochemical Impedance Spectroscopy (EIS) Data for a Benzothiazole Derivative Inhibitor

| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) |

| 0 (Blank) | 200 | 100 |

| 0.1 | 600 | 50 |

| 0.5 | 1200 | 30 |

| 1.0 | 2000 | 20 |

Note: This data is representative and shows the typical increase in charge transfer resistance and decrease in double-layer capacitance with increasing inhibitor concentration, indicating the formation of a protective film.

Photocatalytic Mechanisms Involving this compound

The photocatalytic behavior of this compound is of interest due to the presence of both a nitroaromatic group and a thiol group, which can undergo distinct photocatalytic transformations. While specific studies on this compound are limited, the mechanism can be inferred from the known photocatalytic behavior of related nitroaromatic and thiol compounds.

Heterogeneous photocatalysis, often employing semiconductor photocatalysts like titanium dioxide (TiO₂), is a common method for the degradation of organic pollutants. The process is initiated by the absorption of photons with energy equal to or greater than the bandgap of the semiconductor, leading to the generation of electron-hole pairs (e⁻/h⁺). These charge carriers can then initiate redox reactions on the catalyst surface.

The photocatalytic degradation of nitroaromatic compounds, such as nitrophenols, typically proceeds through an oxidative pathway initiated by hydroxyl radicals (•OH). researchgate.netacs.org These highly reactive radicals are formed by the reaction of photogenerated holes with water or hydroxide (B78521) ions. The •OH radicals can attack the aromatic ring, leading to hydroxylation and subsequent ring-opening, ultimately resulting in the mineralization of the organic compound to carbon dioxide, water, and inorganic ions.

Concurrently, the nitro group can undergo reduction. Photogenerated electrons can reduce the nitro group to a nitro radical anion, which can then be further reduced to nitroso, hydroxylamino, and ultimately amino derivatives.

The thiol group in this compound introduces another reactive site for photocatalytic reactions. Thiols are known to be susceptible to oxidation. In a photocatalytic system, the thiol group can be oxidized by photogenerated holes or hydroxyl radicals to form thiyl radicals (RS•). These radicals can then dimerize to form a disulfide (RSSR).

Therefore, the photocatalytic mechanism of this compound is likely to be a complex interplay of both oxidative and reductive pathways. The initial steps could involve the attack of hydroxyl radicals on the benzothiazole ring and the oxidation of the thiol group. Simultaneously, the nitro group could be reduced by photogenerated electrons. The exact reaction pathway and the nature of the intermediates and final products would depend on the specific reaction conditions, including the type of photocatalyst, the pH of the solution, and the presence of other species.

Table 3: Plausible Intermediates in the Photocatalytic Degradation of this compound

| Intermediate Type | Plausible Structure/Functional Group |

| Hydroxylated derivatives | Hydroxyl group attached to the benzene ring |

| Ring-opened products | Aliphatic carboxylic acids and aldehydes |

| Nitro-group reduction products | Nitroso, hydroxylamino, or amino group |

| Thiol oxidation product | Disulfide bond formation |

Biological Activities and Associated Molecular Mechanisms of 5 Nitrobenzothiazole 2 Thiol Derivatives

Anticancer Efficacy and Mechanistic Pathways

The benzothiazole (B30560) framework is a core component of numerous compounds developed for cancer therapy. Derivatives of 5-nitrobenzothiazole-2-thiol, in particular, have demonstrated significant anti-proliferative activities across various human cancer cell lines. Their efficacy stems from a multi-faceted approach to targeting cancer cells, including the induction of programmed cell death, disruption of essential metabolic processes, and inhibition of key oncogenic signaling pathways.

A primary mechanism through which benzothiazole-2-thiol derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger apoptotic pathways in cancer cells, leading to their systematic elimination.

For instance, a novel benzothiazole-2-thiol derivative, SKLB-163, has been shown to induce significant apoptosis in various human cancer cells. nih.gov Similarly, studies on other 2-substituted benzothiazoles revealed their ability to promote apoptosis in breast cancer cell lines. nih.gov One specific pyridinyl-2-amine linked benzothiazole-2-thiol compound, identified as compound 7e , was investigated for its effect on human hepatocellular carcinoma (HepG2) cells. nih.gov Flow cytometry analysis demonstrated that treatment with compound 7e led to a concentration-dependent increase in apoptotic cells, with apoptosis rates reaching 34.2%, 46.2%, and 53.3% at concentrations of 0.625 µM, 1.25 µM, and 2.5 µM, respectively, after 24 hours. nih.gov This indicates a potent ability to inhibit cancer cell proliferation by initiating the apoptotic cascade. nih.gov

Mitochondria are central to cellular metabolism and survival, and their dysfunction is a key factor in the induction of apoptosis. Cancer cells often exhibit altered mitochondrial metabolism, making them particularly vulnerable to agents that target these organelles. nih.gov Benzothiazole derivatives have been found to disrupt mitochondrial function, contributing to their anticancer activity.

Studies have demonstrated that certain 2-substituted benzothiazole compounds can significantly disrupt the mitochondrial membrane potential in breast cancer cells. nih.gov The loss of mitochondrial membrane potential is a critical event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors and subsequent cell death. Furthermore, the modification of mitochondrial protein thiols by targeted electrophilic compounds has been shown to inhibit metabolic pathways crucial for cancer cell survival, such as the Krebs cycle and glutaminolysis. nih.gov This general mechanism, involving the targeted disruption of mitochondrial bioenergetics, provides a strong rationale for the efficacy of benzothiazole-thiol derivatives in cancer therapy. nih.govnih.gov

Targeting specific proteins that drive cancer progression is a cornerstone of modern oncology. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen. nih.govdovepress.com Inhibiting VEGFR-2 can effectively starve tumors and prevent their growth and metastasis, making it a valuable therapeutic target. nih.govresearchgate.net

The benzothiazole scaffold is recognized as a key structural feature in the design of VEGFR-2 inhibitors. nih.gov Numerous thiazole (B1198619) and benzothiazole derivatives have been synthesized and evaluated for their ability to inhibit VEGFR-2 kinase activity. nih.govmdpi.com For example, certain thiazole derivatives incorporating a 4-chlorophenylthiazole ring have shown potent VEGFR-2 inhibition with IC₅₀ values as low as 51.09 nM. mdpi.com While not all tested compounds are direct derivatives of this compound, the consistent efficacy of the broader benzothiazole class highlights the potential of this scaffold to be optimized for potent and selective VEGFR-2 inhibition. nih.govmdpi.com

Cancer is characterized by the dysregulation of cellular signaling pathways that control cell growth, proliferation, and survival. Benzothiazole-2-thiol derivatives have been shown to interfere with these critical cascades.

The compound SKLB-163 was found to exert its potent anti-proliferative and pro-apoptotic effects by modulating the RhoGDI/JNK-1 signaling pathway. nih.gov Downregulation of RhoGDI was identified as a key molecular event contributing to the compound's anticancer activity. nih.gov In another study focusing on breast cancer, 2-substituted benzothiazole derivatives were found to downregulate Epidermal Growth Factor Receptor (EGFR) activity. nih.gov This led to the subsequent modulation of downstream signaling pathways crucial for cancer cell survival, including the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR cascades. nih.gov By disrupting these interconnected signaling networks, these compounds can effectively halt the uncontrolled growth of cancer cells.

The biological activity of benzothiazole derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing their anticancer potency by identifying which chemical modifications enhance efficacy.

Research has shown that incorporating specific heterocyclic rings, such as pyridine, into the benzothiazole-2-thiol structure can dramatically increase anticancer activity. nih.gov Compounds featuring a pyridin-2-amine linkage exhibited potent and broad-spectrum anti-proliferative activities against multiple human cancer cell lines, with some derivatives being 10 to 1,000 times more potent than the parent compounds. nih.govresearchgate.net For example, compound 7e showed exceptional potency against various cell lines, including SKRB-3 (IC₅₀ = 1.2 nM) and SW620 (IC₅₀ = 4.3 nM). nih.gov Further SAR studies on a different class of benzothiazole derivatives designed as Hsp90 inhibitors revealed that substitutions at positions 2 and 6 of the benzothiazole ring are critical for activity. nih.gov The presence of a cationic center and specific hydrophobic substituents were identified as key features for achieving low-micromolar antiproliferative activity against MCF-7 breast cancer cells. nih.gov These findings underscore the importance of specific structural modifications in designing highly potent benzothiazole-based anticancer agents.

Table 1: In Vitro Anticancer Activity of Selected Benzothiazole-2-thiol Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Compound 7e | SKRB-3 | Breast Cancer | 1.2 | nih.gov |

| Compound 7e | SW620 | Colon Cancer | 4.3 | nih.gov |

| Compound 7d | A431 | Epidermoid Cancer | 20 | nih.gov |

| Compound 7e | A549 | Lung Cancer | 44 | nih.gov |

| Compound 7e | HepG2 | Liver Cancer | 48 | nih.gov |

| Compound 5g | MCF-7 | Breast Cancer | 2,800 | nih.gov |

| Compound 9i | MCF-7 | Breast Cancer | 3,900 | nih.gov |

Antimicrobial Research: Antibacterial and Antifungal Mechanisms

In addition to their anticancer properties, benzothiazole derivatives are recognized for their significant antimicrobial capabilities. The rise of drug-resistant bacteria and fungi has created an urgent need for novel antimicrobial agents, and compounds based on the this compound scaffold represent a promising area of research. nih.govresearchgate.net

Derivatives of benzothiazole have been synthesized and tested against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.gov The mechanism of action for their antibacterial effects can involve the inhibition of essential bacterial enzymes. For instance, some benzothiazole derivatives have been investigated as inhibitors of uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), an enzyme critical for the synthesis of the bacterial cell wall. nih.gov

SAR studies have revealed that the antimicrobial potency is influenced by the nature and position of substituents on the benzothiazole ring. nih.govnih.gov For example, the presence of a chloro group at the 5th position of the benzothiazole ring was found to increase antibacterial activity against Salmonella typhimurium and Klebsiella pneumoniae. nih.gov In one study, a thiophene derivative containing a benzothiazole moiety (compound 13 ) demonstrated potent activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL, which was equal to the activity of the reference drug chloramphenicol. nih.gov Certain derivatives also exhibit strong antifungal properties. A thiazole derivative (compound 3 ) and a pyrazolo[1,5-a]pyrimidine (compound 21b ), both containing the benzothiazole moiety, showed potent activity against the fungi Aspergillus fumigatus and Fusarium oxysporum with MIC values of 6.25 µg/mL. nih.gov These findings highlight the versatility of the benzothiazole scaffold in developing new agents to combat infectious diseases.

Table 2: In Vitro Antimicrobial Activity of Selected Benzothiazole Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Compound | Organism | Type | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Thiophene 13 | Staphylococcus aureus | Gram-positive Bacteria | 3.125 | nih.gov |

| Thiazole 3 | Aspergillus fumigatus | Fungus | 6.25 | nih.gov |

| Thiazole 3 | Fusarium oxysporum | Fungus | 6.25 | nih.gov |

| Pyrazolo[1,5-a]pyrimidine 21b | Aspergillus fumigatus | Fungus | 6.25 | nih.gov |

| Pyrazolo[1,5-a]pyrimidine 21b | Fusarium oxysporum | Fungus | 6.25 | nih.gov |

Inhibition of Bacterial Growth and Biofilm Formation

Derivatives of benzothiazole have demonstrated significant potential in combating bacterial growth and the formation of biofilms, which are communities of bacteria encased in a self-produced matrix that adhere to surfaces and are notoriously resistant to conventional antibiotics. mdpi.com

A series of 1,2,3,5-tetrazine derivatives linked to a benzothiazole structure were shown to inhibit the formation of biofilms by pathogenic bacteria. nih.gov For instance, specific compounds in this series could prevent biofilm formation by Klebsiella aerogenes, Acinetobacter baumannii, Enterococcus faecium, and Staphylococcus epidermidis with inhibition percentages greater than 50%. nih.gov One notable compound, 4a, inhibited biofilm formation in K. aerogenes and A. baumannii by 52.4% and 75.4%, respectively. nih.gov Another compound, 4b, eradicated pre-formed biofilms of K. aerogenes, A. baumannii, and S. epidermidis with eradication percentages between 55.9% and 61.0%. nih.gov

Similarly, novel nitrobenzothiazole antimicrobial agents have been developed and evaluated for their ability to eradicate biofilms. mdpi.com Assays measuring the minimum biofilm eradication concentration (MBEC) are used to quantify this activity. mdpi.com Furthermore, newly synthesized 2-azidobenzothiazoles have been shown to significantly inhibit biofilm formation at concentrations below their minimum inhibitory concentration (MIC). nih.gov For example, compound 2d from this series proved to be a potent inhibitor of biofilm formation. nih.gov

Table 1: Antibiofilm Activity of Benzothiazole Derivatives

| Compound ID | Target Organism | Activity Type | Inhibition/Eradication (%) |

|---|---|---|---|

| 4a | K. aerogenes | Inhibition | 52.4% |

| 4a | A. baumannii | Inhibition | 75.4% |

| 4b | K. aerogenes | Eradication | 55.9% - 61.0% |

| 4b | A. baumannii | Eradication | 55.9% - 61.0% |

| 4b | S. epidermidis | Eradication | 55.9% - 61.0% |

| 4c | K. aerogenes | Eradication | 53.0% - 65.3% |

| 4c | A. baumannii | Eradication | 53.0% - 65.3% |

| 4c | S. epidermidis | Eradication | 53.0% - 65.3% |

Interference with Quorum Sensing Mechanisms

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors such as biofilm formation and virulence factor production. nih.gov Disrupting QS is a promising anti-virulence strategy that may reduce the risk of resistance development. nih.gov

Benzothiazole derivatives have been investigated as potent inhibitors of QS systems. A library of compounds featuring a benzo[d]thiazole-2-thiol core was designed to target and inhibit the QS pathways. nih.gov These compounds were evaluated for their ability to disrupt the Pseudomonas aeruginosa LasR quorum sensing system. nih.gov Molecular docking studies indicated that these derivatives could bind to the active site of the LasR protein with high affinity. nih.gov

In another study, 1,2,3,5-tetrazine derivatives tethered to a benzothiazole scaffold were assessed for their anti-QS activity using an assay that measures the inhibition of violacein production in Chromobacterium violaceum. nih.gov The concentrations of compounds 4a, 4b, and 4c that inhibited 50% of violacein production were found to be 62.71, 28.56, and 107.45 µg/mL, respectively, confirming their anti-quorum sensing capabilities. nih.gov

Assessment of Growth-Inhibiting Potential against Pathogenic Strains

The direct antibacterial activity of this compound derivatives has been quantified against a range of clinically relevant pathogenic bacteria. The efficacy is typically measured by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. nih.gov

One study on 1,2,3,5-tetrazine derivatives with a benzothiazole moiety reported MIC values ranging from 8 to 256 µg/mL against Klebsiella aerogenes, Acinetobacter baumannii, Enterococcus faecium, and Staphylococcus epidermidis. nih.gov For instance, compound 4b showed MIC values of 64 µg/mL against K. aerogenes, 16 µg/mL against A. baumannii, and 8 µg/mL against E. faecium. nih.gov

In a separate investigation, 2-azidobenzothiazoles were synthesized and tested against various Gram-positive and Gram-negative bacteria. nih.gov Compound 2d from this series displayed significant antibacterial activity against E. faecalis and S. aureus, with an MIC of 8 μg/mL. nih.gov The same compound was also active against the resistant clinical isolates MRSA (Methicillin-resistant S. aureus) and MDR E. coli (Multi-Drug Resistant E. coli) with an MIC of 128 μg/mL. nih.gov Other research has also highlighted benzothiazole derivatives with potent activity against Bacillus subtilis, Bacillus pumilus, and Streptococcus pyogenes, with some analogues showing MIC values between 1–4 μg/ml, which was superior to the reference drug ciprofloxacin. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives against Pathogenic Bacteria

| Compound Series | Compound ID | Organism | MIC (µg/mL) |

|---|---|---|---|

| Tetrazine-Benzothiazole | 4b | K. aerogenes | 64 |

| Tetrazine-Benzothiazole | 4b | A. baumannii | 16 |

| Tetrazine-Benzothiazole | 4b | E. faecium | 8 |

| 2-Azidobenzothiazole | 2d | E. faecalis | 8 |

| 2-Azidobenzothiazole | 2d | S. aureus | 8 |

| 2-Azidobenzothiazole | 2d | P. aeruginosa | 64 |

| 2-Azidobenzothiazole | 2d | B. cereus | 64 |

| 2-Azidobenzothiazole | 2d | MRSA | 128 |

| 2-Azidobenzothiazole | 2d | MDR E. coli | 128 |

| 5-methylphenanthridium benzothiazole | 98a / 98b | B. subtilis, S. aureus, etc. | 1 - 4 |

Structure-Activity Relationships (SAR) for Antimicrobial Properties

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent antimicrobial agents. For thiazole and benzothiazole derivatives, several structural features have been identified that influence their biological activity. nih.govmdpi.com

In one study of nitro-heteroaromatic agents, it was found that the introduction of a chloro substituent at the 5-position of a related nitrothiazole compound resulted in a marked enhancement of antimicrobial activity. mdpi.com Similarly, replacing a 2-acetoxy substituent with a basic amine group also improved activity. mdpi.com For a series of 2-azidobenzothiazoles, the presence of a 6-chloro-substituent on the benzothiazole ring was found to be a key determinant of its enhanced antibacterial efficacy. nih.gov

SAR studies on other thiazole derivatives have shown that the type and position of substituents play a significant role. For instance, the presence of a p-bromophenyl group at the fourth position of the thiazole ring was found to increase antifungal and antituberculosis activities. nih.gov In another series, the presence of alkyl and acetyl groups was noted to increase antimicrobial activities. researchgate.net Specifically, acetamide and Boc-glycine moieties at the 5th position of the benzothiazole ring improved the antibacterial action of those compounds. nih.gov These findings highlight how specific chemical modifications to the core benzothiazole structure can be strategically employed to optimize antimicrobial potency.

Enzyme Inhibition Studies and Mechanistic Understanding

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Monoamine oxidases (MAO) are enzymes crucial for the metabolism of neurotransmitters and exist in two isoforms, MAO-A and MAO-B. nih.gov Inhibitors of these enzymes are important in the treatment of neurodegenerative diseases and depression. nih.gov A series of 2-amino-5-nitrothiazole derived semicarbazones, which are structurally related to 5-nitrobenzothiazole derivatives, have been evaluated for their MAO inhibitory activity. nih.govresearchgate.net

Most of the synthesized compounds in the study showed a preferential inhibition towards MAO-B over MAO-A. nih.gov For instance, compound 4 (1-(1-(4-Bromophenyl)ethylidene)-4-(5-nitrothiazol-2-yl)semicarbazide) emerged as a potent MAO-B inhibitor with an IC₅₀ value of 0.212 µM and a high selectivity index (SI) of 331.08. nih.gov Another compound, 19 , showed excellent selectivity for MAO-B with an SI of 34,360.43, although its potency was lower (IC₅₀ = 1.476 µM). nih.gov

Kinetic studies revealed that compound 4 exhibited competitive and reversible inhibition of MAO-B. nih.govresearchgate.net Structure-activity relationship (SAR) analysis provided key insights. It was noted that replacing a 6-nitrobenzothiazole moiety with a 5-nitrothiazole moiety led to a significant decrease in MAO-A inhibition, while increasing selectivity for MAO-B. nih.gov The introduction of a bromo group at the carbimino terminal phenyl ring increased potency towards MAO-B, whereas chloro substitution led to a slight reduction in activity. nih.gov These findings suggest that the size of the aryl binding site is essential for MAO-A inhibition but less so for MAO-B, and that a smaller heteroaryl ring at the amino terminal is required for preferential MAO-B inhibition. nih.govresearchgate.net

Table 3: MAO Inhibition by 2-Amino-5-nitrothiazole Semicarbazone Derivatives

| Compound ID | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |

|---|---|---|---|

| 4 | > 100 | 0.212 | 331.08 |

| 19 | > 100 | 1.476 | 34,360.43 |

| 16 | < 100 | Not specified | Not specified |

| 21 | < 100 | Not specified | Not specified |

Human Glutathione S-Transferase P1-1 (hGSTP1-1) Inhibition

Human Glutathione S-Transferase P1-1 (hGSTP1-1) is an enzyme involved in cellular detoxification and is often overexpressed in cancer cells, contributing to drug resistance. researchgate.net Therefore, inhibitors of hGSTP1-1 are of significant interest as potential agents to overcome this resistance. researchgate.netscbt.com

A study on novel benzazole derivatives, which include benzothiazole structures, tested their inhibitory effects on hGSTP1-1. researchgate.net The enzymatic activity was assayed using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. researchgate.net Among the tested compounds, one potent inhibitor, identified as Compound-18 (a benzoxazole derivative), showed an IC₅₀ value of approximately 10 μM. researchgate.net

Kinetic analysis of this inhibitor revealed a mixed inhibition pattern with respect to glutathione (GSH) and an uncompetitive inhibition pattern with respect to the substrate CDNB. researchgate.net The inhibition constants (Ki) were determined to be 6.3 ± 0.7 μM and 11.8 ± 3.4 μM, respectively. researchgate.net These findings indicate that benzazole derivatives can effectively inhibit hGSTP1-1 and may serve as lead compounds for the development of more potent inhibitors to address drug resistance in cancer therapy. researchgate.net

Alpha-Glucosidase and Alpha-Amylase Inhibition

While direct studies on the alpha-glucosidase and alpha-amylase inhibitory activities of this compound derivatives are not extensively available in the current body of scientific literature, research on the broader class of 2-mercaptobenzothiazole (B37678) derivatives has shown significant potential in this area. A study evaluating a series of 33 derivatives of 2-mercaptobenzothiazole demonstrated potent in vitro α-glucosidase inhibitory activity for many of the tested compounds nih.govresearchgate.net.

The inhibitory concentrations (IC50) for the active 2-mercaptobenzothiazole derivatives were found to be in the range of 31.21 to 208.63 µM, which is notably more potent than the standard drug acarbose, with an IC50 of 875.75 µM nih.govresearchgate.net. Kinetic studies performed on these derivatives indicated different modes of inhibition, suggesting that structural variations within the 2-mercaptobenzothiazole scaffold can influence the mechanism of enzyme interaction nih.gov. Molecular docking studies further supported these findings, predicting interactions between the derivatives and the binding pocket of the α-glucosidase enzyme nih.gov.

Although these findings are for the general class of 2-mercaptobenzothiazole derivatives, they suggest that the this compound scaffold could also exhibit inhibitory activity against α-glucosidase. The presence of the nitro group at the 5-position could potentially influence the electronic properties and binding interactions of the molecule, thereby affecting its inhibitory potency. However, without specific studies on 5-nitro substituted derivatives, this remains a hypothesis.

Similarly, a study on indenopyrazolone-bearing benzothiazole derivatives reported α-amylase inhibitory activity for some compounds, with IC50 values comparable to or better than acarbose nih.gov. This further supports the potential of the benzothiazole scaffold as a source of α-amylase inhibitors.

Table 1: Alpha-Glucosidase Inhibitory Activity of Selected 2-Mercaptobenzothiazole Derivatives

| Compound Category | Substituents (R) | IC50 (µM) ± SEM |

|---|---|---|

| Category A | H, H | 43.80 ± 1.23 |

| Category A | H, H | 38.78 ± 1.37 |

| Category A | H, H | 36.61 ± 0.62 |

| Category B | H, NH | 41.21 ± 1.34 |

| Category B | H, NH | 95.60 ± 0.96 |

| Category C | Cl, H | 31.21 ± 1.42 |

| Category D | H, OEt | 178.42 ± 2.05 |

| Standard | Acarbose | 875.75 ± 2.08 |

Inhibition of Tumor-Associated Carbonic Anhydrase (CA)

Benzothiazole derivatives, particularly sulfonamides, have been investigated as inhibitors of carbonic anhydrases (CAs), including tumor-associated isoforms like CA IX nih.govunifi.it. These enzymes play a crucial role in pH regulation and are often overexpressed in hypoxic tumors, contributing to tumor progression and resistance to therapy.

Research on benzothiazole-2-sulfonamides has demonstrated potent inhibitory activity against several CA isoforms nih.gov. For instance, 6-ethoxybenzothiazole-2-sulfonamide was found to be a potent CA inhibitor with clinical utility as a diuretic nih.gov. Another study on benzo[d]thiazole-5- and 6-sulfonamides identified several compounds with subnanomolar to low nanomolar inhibition constants against cytosolic hCA I, II, and VII, as well as the transmembrane tumor-associated hCA IX isoform unifi.it.

The presence of a nitro group on the benzothiazole ring has been shown to be a critical substituent for the efficacy of binding in other enzyme inhibitor studies nih.gov. While specific studies on this compound derivatives as CA inhibitors are limited, the established importance of the benzothiazole scaffold and the potential contribution of the nitro group suggest that these compounds could be promising candidates for CA inhibition.

A study on new amino acid-benzothiazole derivatives showed effective inhibitory activity against hCA V and hCA II, with inhibition constants (Ki) in the micromolar range nih.gov. This indicates that modifications at the 2-position of the benzothiazole ring can be exploited to develop isoform-selective CA inhibitors.

Characterization of Binding Interactions and Kinetic Profiles

Detailed kinetic studies and characterization of binding interactions for this compound derivatives with their target enzymes are not well-documented in the available literature. However, for the broader class of 2-mercaptobenzothiazole derivatives, kinetic studies on α-glucosidase inhibition have revealed a non-competitive mode of inhibition for some of the most potent compounds nih.gov. This suggests that these inhibitors bind to a site on the enzyme that is distinct from the substrate-binding site, thereby altering the enzyme's catalytic efficiency.

In the context of other enzymes, kinetic and mechanistic studies on the reactions of 2-nitrobenzothiazole with nucleophiles have been reported, providing insights into the reactivity of the nitrobenzothiazole core nih.gov. For carbonic anhydrase inhibitors, kinetic studies are crucial for determining the inhibition constant (Ki) and the mechanism of action (e.g., competitive, non-competitive, or uncompetitive) nih.gov. Such studies have been performed for various benzothiazole sulfonamides, confirming their interaction with the zinc ion in the active site of the enzyme unifi.it.

Molecular docking simulations have been employed to predict the binding modes of 2-mercaptobenzothiazole derivatives within the active site of α-glucosidase, highlighting key interactions with amino acid residues nih.gov. Similarly, computational studies on nitrobenzothiazole inhibitors of other enzymes have confirmed their predicted binding modes through co-crystal structures, revealing a network of hydrophobic and hydrogen-bonding interactions nih.gov.

Structure-Activity Relationships (SAR) for Enzyme Inhibitory Selectivity

The structure-activity relationship (SAR) for enzyme inhibitory selectivity of this compound derivatives has not been specifically elucidated. However, SAR studies on related benzothiazole derivatives provide valuable insights.

For α-glucosidase inhibition by 2-mercaptobenzothiazole derivatives, the nature and position of substituents on the scaffold have been shown to significantly influence the inhibitory potency nih.govresearchgate.net. For instance, the presence of certain functional groups can lead to a several-fold increase in activity compared to the parent compound nih.govresearchgate.net.

In the case of carbonic anhydrase inhibitors, SAR studies of benzo[d]thiazole-5- and 6-sulfonamides have demonstrated that even minor structural modifications can lead to significant changes in inhibitory activity and isoform selectivity unifi.it. For example, 2-amino-substituted derivatives showed different inhibitory profiles compared to 2-acylamino- or halogenated derivatives against various CA isoforms unifi.it. The position of the sulfonamide group (5- or 6-position) also plays a crucial role in determining the inhibitory potency and selectivity.

Virtual SAR studies on nitrobenzothiazole inhibitors of other enzymes have suggested that the nitrobenzothiazole group is a critical substituent for effective binding nih.gov. This highlights the potential importance of the 5-nitro substitution in this compound for its biological activity.

Other Biologically Relevant Activities and Mechanisms

Antioxidant Mechanisms

Benzothiazole derivatives have been reported to possess antioxidant properties nih.govijprajournal.com. The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and to reduce oxidative stress.

Studies on novel nitro and amino substituted benzothiazole-2-carboxamides have identified some derivatives as potent antioxidants researchgate.net. The antioxidant capacity was measured using assays such as the 1,1-diphenyl-picrylhydrazyl (DPPH) free radical scavenging and ferric reducing antioxidant power (FRAP) assays researchgate.netnih.gov. The results indicated that certain substitutions on the benzothiazole ring could significantly enhance the antioxidant activity researchgate.net.

A study on benzothiazole derivatives for skin damage also highlighted their antioxidant potential nih.gov. The substitution of a benzimidazole nucleus with a benzothiazole led to a general reduction in the antioxidant profile, with some exceptions, indicating the nuanced role of the core heterocyclic structure nih.gov.

The antioxidant activity of benzothiazole derivatives is influenced by the nature of the substituents on the phenyl ring. Electron-donating groups have been shown to improve radical scavenging activity, while electron-withdrawing groups like the nitro group can have a varied effect ijprajournal.com. In some cases, the presence of a nitro group has been associated with decreased radical scavenging activity ijprajournal.com.

Anti-inflammatory Pathways

2-Mercaptobenzothiazole derivatives have been investigated for their anti-inflammatory properties nih.govdrugbank.commdpi.com. These compounds are known to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) nih.gov.

A study on the anti-inflammatory effects of 2-substituted benzo[d]thiazole derivatives in a hepatocellular carcinoma cell line demonstrated that these compounds can suppress the NF-κB/COX-2/iNOS signaling pathway nih.gov. This pathway is a key regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators.

The anti-inflammatory activity of benzothiazole derivatives is often linked to their ability to inhibit COX enzymes. SAR studies have shown that the nature and position of substituents on the benzothiazole ring are crucial for COX inhibitory activity and selectivity nih.gov. For example, the presence of a 4-fluorophenyl group at a specific position in a triazole ring attached to the 2-mercaptobenzothiazole scaffold was found to be important for COX-2 inhibitory potential nih.gov.

Furthermore, in silico and experimental studies on novel 2-mercaptobenzothiazole derivatives have identified compounds with potential anti-inflammatory activity through methods like protein denaturation and HRBC membrane stabilization assays ijlpr.com.

Antiviral Action and Targets

Derivatives of benzothiazole have demonstrated a broad spectrum of antiviral activities against various human and plant viruses. While specific studies on this compound derivatives are limited, the general antiviral potential of the benzothiazole scaffold is well-documented. Research has indicated that these compounds can interfere with viral replication and entry processes. For instance, certain benzothiazole derivatives have been identified as inhibitors of viral enzymes crucial for the viral life cycle.

One notable target is the viral polymerase. For example, some benzothiazole-containing compounds have been shown to inhibit the Hepatitis C Virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for the replication of the viral genome. The mechanism of inhibition is often allosteric, meaning the compound binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces its catalytic efficiency.

Another key mechanism is the inhibition of reverse transcriptase, an enzyme vital for retroviruses like HIV. Certain benzothiazole derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These molecules bind to a hydrophobic pocket in the reverse transcriptase enzyme, leading to its inactivation and thereby preventing the conversion of viral RNA into DNA.

Furthermore, some benzothiazole derivatives have shown activity against other viruses, including Herpes Simplex Virus (HSV) and Coxsackievirus B. The precise molecular targets for these activities are still under investigation but are thought to involve interference with viral attachment to host cells or inhibition of viral protein synthesis. A series of flavonol derivatives containing benzothiazole have demonstrated notable in vivo antiviral activity against the tobacco mosaic virus (TMV) researchgate.net. One derivative, in particular, exhibited curative activity against TMV with a median effective concentration (EC50) of 90.5 µg/mL, which was superior to the commercial antiviral agent ningnanmycin researchgate.net. Further studies revealed a strong binding affinity of this compound to the TMV coat protein (TMV-CP) researchgate.net.

| Derivative Class | Virus Targeted | Molecular Target/Mechanism | Reference |

| Benzothiazole Derivatives | Hepatitis C Virus (HCV) | NS5B Polymerase (Allosteric Inhibition) | N/A |

| Benzothiazole Derivatives | Human Immunodeficiency Virus (HIV) | Reverse Transcriptase (NNRTI) | N/A |

| Benzothiazole-based Pyrimidinesulfonamides | Herpes Simplex Virus-1 (HSV-1), Coxsackievirus B4 (CBV4), Hepatitis A Virus (HAV), Human Adenovirus 7 (HAdV7) | Inhibition of Hsp90α protein, with one compound showing broad-spectrum activity against all tested viruses. | acs.org |

| Flavonol-benzothiazole Derivatives | Tobacco Mosaic Virus (TMV) | Binding to TMV Coat Protein (TMV-CP) | researchgate.net |

Antidiabetic/Hypoglycemic Mechanisms

Benzothiazole derivatives have emerged as promising candidates for the development of new antidiabetic agents. Their hypoglycemic effects are attributed to several molecular mechanisms, primarily centered around the regulation of glucose metabolism.

A key mechanism is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK in skeletal muscle and liver cells enhances glucose uptake and utilization while suppressing glucose production. Some benzothiazole derivatives have been shown to directly activate AMPK, leading to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane of muscle cells. This increased presence of GLUT4 facilitates the transport of glucose from the bloodstream into the cells, thereby lowering blood glucose levels. Studies have indicated that derivatives with a 6-nitro substituent on the benzothiazole ring exhibit significant antidiabetic activity nih.gov.

Another important mechanism is the inhibition of α-glucosidase. This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase delays carbohydrate digestion and absorption, resulting in a reduction of postprandial hyperglycemia. Several novel benzothiazole-triazole derivatives have been synthesized and shown to be potent inhibitors of α-glucosidase, with some compounds exhibiting significantly greater inhibitory activity than the clinically used drug, acarbose nih.govnih.gov.

| Derivative Class | Molecular Target | Mechanism of Action | Reference |

| Benzothiazole Derivatives | AMP-activated protein kinase (AMPK) | Direct activation, leading to increased GLUT4 translocation and glucose uptake in muscle cells. | nih.gov |

| 6-Nitrobenzothiazole Derivatives | Not specified | Significant antidiabetic activity observed. | nih.gov |

| Benzothiazole-triazole Derivatives | α-glucosidase | Inhibition of the enzyme, delaying carbohydrate digestion and reducing postprandial hyperglycemia. | nih.govnih.gov |

Antitubercular Action

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular drugs with novel mechanisms of action. The presence of a nitro group in the this compound scaffold is significant, as nitro-aromatic compounds are a well-known class of antitubercular agents.

The primary mechanism of action for many nitro-aromatic antitubercular drugs involves reductive activation by a bacterial nitroreductase. In the case of Mycobacterium tuberculosis, a deazaflavin-dependent nitroreductase (Ddn) is responsible for reducing the nitro group of compounds like the nitroimidazole delamanid. This reduction process generates reactive nitrogen species, including nitric oxide (NO), which are highly toxic to the mycobacterium. These reactive species can damage various cellular components, including DNA, proteins, and lipids, ultimately leading to bacterial cell death. It is highly probable that this compound derivatives exert their antitubercular effect through a similar bio-reductive activation pathway. The mechanism of action for 5-nitrothiophenes against Mycobacterium tuberculosis has been shown to be similar to that of nitroimidazoles, involving the release of nitric oxide following activation by an F420-dependent nitroreductase nih.gov.

In addition to this mechanism, other benzothiazole derivatives have been found to target different essential enzymes in Mycobacterium tuberculosis. One such target is decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme involved in the biosynthesis of the mycobacterial cell wall. Inhibition of DprE1 disrupts the formation of arabinogalactan, a critical component of the cell wall, leading to cell lysis.

| Derivative Class | Proposed Molecular Target | Proposed Mechanism of Action | Reference |

| This compound Derivatives | Deazaflavin-dependent nitroreductase (Ddn) | Bio-reductive activation of the nitro group to generate reactive nitrogen species, leading to mycobacterial cell death. | nih.gov |

| Benzothiazolylpyrimidine-5-carboxamides | Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) | Inhibition of cell wall biosynthesis. | nih.gov |

| Pyrimidine-tethered Benzothiazoles | Not specified | Good activity against drug-resistant TB strains. | tandfonline.com |

DNA Binding and Interaction Mechanisms

The interaction with DNA is a key mechanism of action for many anticancer and antimicrobial agents. Benzothiazole derivatives have been shown to interact with DNA through multiple mechanisms, suggesting their potential as therapeutic agents targeting DNA processes.

One of the primary modes of interaction is the inhibition of DNA topoisomerase IIα. This essential enzyme is responsible for resolving topological problems in DNA during replication, transcription, and recombination. Certain benzothiazole derivatives act as catalytic inhibitors of topoisomerase IIα bilkent.edu.trresearchgate.net. They are believed to bind to the enzyme, preventing it from re-ligating the DNA strands after cleavage, which leads to the accumulation of double-strand breaks and subsequent apoptosis. Some of these derivatives have been found to be more potent inhibitors than the standard drug etoposide researchgate.net.